molecular formula C16H16N2 B7530005 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole

1,5-Dimethyl-2-(4-methylphenyl)benzimidazole

Cat. No.: B7530005
M. Wt: 236.31 g/mol
InChI Key: GATBQPLZNDYANL-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-2-(4-methylphenyl)benzimidazole can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-(4-methylphenyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,5-Dimethyl-2-(4-methylphenyl)benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s structural similarity to nucleotides makes it a candidate for studying DNA interactions and enzyme inhibition.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.

    Industry: It can be used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Known for its use in UV filters and sunscreens.

    1-Methyl-2-phenylbenzimidazole: Studied for its potential anticancer properties.

    5,6-Dimethylbenzimidazole: A component of vitamin B12.

Uniqueness

The presence of both methyl and methylphenyl groups can enhance its lipophilicity and interaction with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

1,5-dimethyl-2-(4-methylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-11-4-7-13(8-5-11)16-17-14-10-12(2)6-9-15(14)18(16)3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATBQPLZNDYANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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